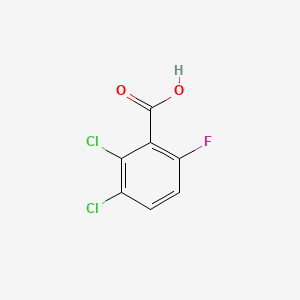

2,3-Dichloro-6-fluorobenzoic acid

Description

BenchChem offers high-quality 2,3-Dichloro-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQKLNYJVMPYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397569 | |

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-91-8 | |

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 32890-91-8 , is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a fluorine atom on the benzoic acid core, imparts unique chemical and physical properties that make it a compound of interest in various scientific fields, including pharmaceutical research and materials science. This technical guide provides a comprehensive overview of the known chemical properties of 2,3-Dichloro-6-fluorobenzoic acid, including its physical characteristics, spectral data, and safety information. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide consolidates the existing data to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,3-Dichloro-6-fluorobenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 32890-91-8 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3][4] |

| Molecular Weight | 209.01 g/mol | |

| Melting Point | 134 - 136 °C | [5] |

| Boiling Point | 294.2 ± 35.0 °C (Predicted) | [6] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water.[3] Soluble in many organic solvents. |

Spectral Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2,3-Dichloro-6-fluorobenzoic acid are not widely published. However, general synthetic routes for halogenated benzoic acids often involve the oxidation of corresponding toluenes or the carboxylation of Grignard reagents derived from halogenated benzenes. For analytical purposes, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the determination of purity and quantification. A general workflow for such an analysis is presented below.

Logical Workflow for Analytical Method Development

Caption: A logical workflow for developing an HPLC analytical method.

Biological Activity

There is currently a lack of specific data in the public domain regarding the biological activity or signaling pathway involvement of 2,3-Dichloro-6-fluorobenzoic acid. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] The specific halogenation pattern of 2,3-Dichloro-6-fluorobenzoic acid suggests it may have unique interactions with biological targets, warranting further investigation.

General Signaling Pathway for Substituted Benzoic Acid Derivatives

The diagram below illustrates a generalized signaling pathway that could be investigated for substituted benzoic acids, based on their known effects on cellular processes like inflammation and apoptosis.

Caption: A potential signaling pathway for biological activity.

Safety and Handling

2,3-Dichloro-6-fluorobenzoic acid is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[10] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic compound with defined physical properties. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature. Further research is needed to fully elucidate its synthetic pathways, spectral characteristics, and potential biological activities. The information presented here serves as a starting point for researchers and professionals interested in exploring the applications of this compound.

References

- 1. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 2. 2,3-DICHLORO-6-FLUOROBENZOIC ACID [amp.chemicalbook.com]

- 3. Cas 32890-91-8,2,3-DICHLORO-6-FLUOROBENZOIC ACID | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]

- 10. benchchem.com [benchchem.com]

2,3-Dichloro-6-fluorobenzoic acid CAS number

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-fluorobenzoic acid, identified by CAS Number 32890-91-8 , is a halogenated aromatic carboxylic acid.[1][2][3][4][5] Its polysubstituted phenyl ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of chlorine and fluorine atoms allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity when incorporated into larger, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, its applications in drug discovery, and essential safety information.

Chemical and Physical Properties

The key identifying and physical properties of 2,3-Dichloro-6-fluorobenzoic acid are summarized below. This data is crucial for its application in synthetic chemistry, enabling researchers to select appropriate reaction conditions and solvents.

| Property | Data | Reference(s) |

| CAS Number | 32890-91-8 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2] |

| Molecular Weight | 209.01 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 134 - 136 °C | [2] |

| Purity Specification | ≥95% - 98+% | [2][3] |

Synthesis and Manufacturing

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,3-Dichloro-6-fluorobenzoic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Molecular Structure and Chemical Identity

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a carboxylic acid group at position 1.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,3-Dichloro-6-fluorobenzoic acid |

| CAS Number | 32890-91-8[1] |

| Chemical Formula | C₇H₃Cl₂FO₂[1][2][3] |

| Molecular Weight | 209.00 g/mol [1][2][3] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)C(=O)O)Cl)Cl)H |

| InChI Key | Not readily available |

Physicochemical Properties

Quantitative data on the physicochemical properties of 2,3-Dichloro-6-fluorobenzoic acid are not extensively reported in the literature. The following table provides available data and estimated values based on structurally similar compounds.

| Property | Value | Source/Reference |

| Melting Point | 166 - 170 °C (for the similar 2,3-Dichlorobenzoic acid) | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Water Solubility | Slightly soluble | Estimated based on the properties of similar halogenated benzoic acids. |

| pKa | Data not available |

Synthesis and Purification

Hypothetical Synthesis Workflow:

References

- 1. 2,3-Dichloro-6-fluorobenzoic acid - CAS:32890-91-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-6-fluorobenzoic acid , 98+% , 32890-91-8 - CookeChem [cookechem.com]

- 4. sdichem.com [sdichem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluorobenzoic Acid

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dichloro-6-fluorobenzoic acid, a valuable building block for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of 2,3-dichloro-6-fluorobenzoic acid can be achieved through a robust three-step sequence. The pathway begins with the synthesis of the key intermediate, 3-chloro-6-fluorotoluene, via a Sandmeyer reaction. This intermediate is then oxidized to form 3-chloro-6-fluorobenzoic acid. The final step involves the selective electrophilic chlorination of this benzoic acid derivative to yield the target molecule.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of 2,3-dichloro-6-fluorobenzoic acid.

Step 1: Synthesis of 3-Chloro-6-fluorotoluene via Sandmeyer Reaction

The initial step involves the conversion of 2-fluoro-5-methylaniline to 3-chloro-6-fluorotoluene. This is achieved through a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[1][2]

Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-5-methylaniline (1.0 mol) in a solution of concentrated hydrochloric acid (2.5 mol) and water. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 mol) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate large flask, a solution of copper(I) chloride (1.2 mol) in concentrated hydrochloric acid is prepared and cooled to 5 °C. The previously prepared cold diazonium salt solution is added portion-wise to the CuCl solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 50-60 °C until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with 2M sodium hydroxide solution and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-chloro-6-fluorotoluene is purified by vacuum distillation.

Step 2: Oxidation of 3-Chloro-6-fluorotoluene

The methyl group of 3-chloro-6-fluorotoluene is oxidized to a carboxylic acid using potassium permanganate in an aqueous solution. This method is analogous to the well-established oxidation of o-chlorotoluene.[3]

Experimental Protocol:

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, a mixture of 3-chloro-6-fluorotoluene (1.0 mol) and water is prepared.

-

Oxidation: Potassium permanganate (3.0 mol) is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux until the purple color of the permanganate has disappeared (typically 4-6 hours).

-

Work-up: The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water. The combined filtrates are concentrated by evaporation.

-

Isolation: The concentrated aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 3-chloro-6-fluorobenzoic acid. The white precipitate is collected by vacuum filtration, washed with cold water, and dried.

Step 3: Chlorination of 3-Chloro-6-fluorobenzoic Acid

The final step is the electrophilic chlorination of 3-chloro-6-fluorobenzoic acid to yield 2,3-dichloro-6-fluorobenzoic acid. The directing effects of the existing substituents favor chlorination at the 2-position. The protocol is based on conditions reported for similar chlorinations.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-6-fluorobenzoic acid (1.0 mol) in a suitable solvent such as dichloromethane, a catalytic amount of iron(III) chloride (0.05 mol) is added.

-

Chlorination: Sulfuryl chloride (1.1 mol) is added dropwise to the reaction mixture at room temperature. The mixture is then stirred at room temperature for several hours, or gently heated if the reaction is slow, while monitoring the progress by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The final product, 2,3-dichloro-6-fluorobenzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,3-dichloro-6-fluorobenzoic acid. The yields are based on analogous reactions reported in the literature.

| Step | Reactant | Product | Reagents | Expected Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-methylaniline | 3-Chloro-6-fluorotoluene | 1. NaNO₂, HCl2. CuCl | 70-80 | >98 (after distillation) |

| 2 | 3-Chloro-6-fluorotoluene | 3-Chloro-6-fluorobenzoic acid | KMnO₄, H₂O | 75-85 | >99 (after recrystallization) |

| 3 | 3-Chloro-6-fluorobenzoic acid | 2,3-Dichloro-6-fluorobenzoic acid | SO₂Cl₂, FeCl₃ | 80-90 | >99 (after recrystallization) |

Safety Considerations

-

Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.

-

Oxidizing Agents: Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Chlorinating Agents: Sulfuryl chloride is corrosive and toxic. It should be handled with extreme caution.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

This technical guide provides a detailed and scientifically sound pathway for the synthesis of 2,3-dichloro-6-fluorobenzoic acid. The provided protocols are based on well-established chemical transformations and can be adapted by skilled researchers to meet their specific needs.

References

2,3-Dichloro-6-fluorobenzoic Acid: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Laboratory and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the available safety data for 2,3-Dichloro-6-fluorobenzoic acid (CAS No. 32890-91-8). The information presented is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. Due to a lack of publicly available, specific quantitative toxicological and ecotoxicological studies on 2,3-Dichloro-6-fluorobenzoic acid, this guide also outlines standard experimental protocols that would be employed for its comprehensive safety assessment.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of 2,3-Dichloro-6-fluorobenzoic acid is presented in Table 1. These properties are essential for understanding the compound's behavior and for implementing appropriate safety measures in a laboratory setting.

Table 1: Physical and Chemical Properties of 2,3-Dichloro-6-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 32890-91-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |

| Molecular Weight | 209.01 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 134 - 136 °C | --INVALID-LINK-- |

| Boiling Point | 294.2 ± 35.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 1.60 ± 0.25 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2 - 8°C | --INVALID-LINK-- |

Hazard Identification and Classification

2,3-Dichloro-6-fluorobenzoic acid is classified as a hazardous substance. The available Safety Data Sheets (SDS) indicate the following hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

The signal word associated with this compound is "Warning".[1]

Toxicological Profile

A comprehensive toxicological profile for 2,3-Dichloro-6-fluorobenzoic acid is not available in the public domain. No specific quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) have been found. The hazard classifications are based on the expected properties of halogenated benzoic acid derivatives.

Acute Toxicity

-

Oral: Data not available.

-

Dermal: Data not available.

-

Inhalation: Data not available.

Skin Corrosion/Irritation

The compound is classified as a skin irritant (Category 2).[1] Direct contact with the skin may cause redness, itching, and inflammation.

Serious Eye Damage/Irritation

The compound is classified as a serious eye irritant (Category 2).[1] Contact with the eyes can cause significant irritation, pain, and potential damage.

Respiratory or Skin Sensitization

Data on the potential for respiratory or skin sensitization are not available.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

No studies have been identified that assess the mutagenic, carcinogenic, or reproductive toxicity of 2,3-Dichloro-6-fluorobenzoic acid.

Ecotoxicological Information

Specific data on the ecotoxicity of 2,3-Dichloro-6-fluorobenzoic acid towards aquatic organisms such as fish, daphnia, and algae are not available. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.

Experimental Protocols for Safety Assessment

In the absence of specific toxicological data, the following standard OECD guidelines would be the recommended experimental protocols for a comprehensive safety assessment of 2,3-Dichloro-6-fluorobenzoic acid.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the skin irritation potential of a substance by assessing its cytotoxicity on a reconstructed human epidermis model.

References

An In-depth Technical Guide on the Solubility of 2,3-Dichloro-6-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This guide outlines the necessary experimental procedures to determine these solubility parameters.

Solubility Data

While specific experimental data for 2,3-Dichloro-6-fluorobenzoic acid is not available, the following table is presented as a template for organizing and presenting solubility data once it has been experimentally determined. For comparative purposes, qualitative solubility information for structurally related compounds suggests that solubility is generally higher in polar aprotic and protic organic solvents.

Table 1: Solubility of 2,3-Dichloro-6-fluorobenzoic Acid in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethanol | 46.07 | Data Not Available | Data Not Available |

| Methanol | 32.04 | Data Not Available | Data Not Available |

| Acetone | 58.08 | Data Not Available | Data Not Available |

| Ethyl Acetate | 88.11 | Data Not Available | Data Not Available |

| Dichloromethane | 84.93 | Data Not Available | Data Not Available |

| Toluene | 92.14 | Data Not Available | Data Not Available |

| n-Heptane | 100.21 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of 2,3-Dichloro-6-fluorobenzoic acid in organic solvents using the widely accepted isothermal equilibrium shake-flask method.

3.1. Materials and Equipment

-

2,3-Dichloro-6-fluorobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dichloro-6-fluorobenzoic acid to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2,3-Dichloro-6-fluorobenzoic acid.

-

Prepare a calibration curve using standard solutions of 2,3-Dichloro-6-fluorobenzoic acid of known concentrations in the same solvent to quantify the analyte in the experimental samples.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of 2,3-Dichloro-6-fluorobenzoic acid in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a comprehensive overview of the necessary procedures to determine the solubility of 2,3-Dichloro-6-fluorobenzoic acid in organic solvents. The application of these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the effective use of this compound in research and development.

Technical Guide: Physicochemical Characterization of 2,3-Dichloro-6-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Quantitative Data on Related Compounds

To provide a frame of reference for the expected melting point of 2,3-Dichloro-6-fluorobenzoic acid, the following table summarizes the melting points of structurally analogous benzoic acid derivatives.

| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) |

| 2-Chloro-6-fluorobenzoic acid | C₇H₄ClFO₂ | 434-75-3 | 156-159[1] |

| 2,4-Dichloro-5-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 86522-89-6 | 144-146[2] |

| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 50-30-6 | 144 (291 °F)[3] |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 455-38-9 | 123 |

| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 5011-93-8 | 182-184[4] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a critical physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1°C. The presence of impurities generally leads to a depression and broadening of the melting point range. The following protocol details the capillary method for determining the melting point.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of the solid organic compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down.

-

Repeat until the packed sample is approximately 1-2 mm high at the bottom of the tube.

-

-

Measurement with a Mel-Temp Apparatus:

-

Place the capillary tube containing the sample into the designated slot in the heating block of the melting point apparatus.

-

Insert a thermometer into the thermometer well.

-

Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate (approximately 10°C/minute) can be used to determine an approximate melting range[5].

-

Once the approximate range is known, prepare a new sample and heat rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[5].

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the capillary tube should be level with the thermometer bulb.

-

Clamp the thermometer with the attached capillary tube in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Control the heating rate as described for the Mel-Temp apparatus.

-

Record the temperatures at the start and completion of melting.

-

Data Recording:

The melting point should be recorded as a range, for example, 150-151°C. For a known pure compound, this range should be narrow. A broad melting range often indicates an impure substance.

Visualization of the Compound Characterization Workflow

The determination of a compound's melting point is a fundamental step in its overall characterization. The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound in a research and development setting.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. 2-Chloro-6-fluorobenzoic acid for synthesis 434-75-3 [sigmaaldrich.com]

- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jove.com [jove.com]

Spectroscopic data of 2,3-Dichloro-6-fluorobenzoic acid

A comprehensive analysis of the spectroscopic properties of 2,3-Dichloro-6-fluorobenzoic acid is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also presented to facilitate the acquisition of this data in a laboratory setting.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for 2,3-Dichloro-6-fluorobenzoic acid in publicly accessible databases, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.80 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-5 | 7.20 - 7.40 | Triplet | J(H-H) ≈ 8-9 |

| COOH | 11.0 - 13.0 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-F | 158 - 162 (doublet, ¹JCF ≈ 240-260 Hz) |

| C-Cl (C-2) | 132 - 136 |

| C-Cl (C-3) | 130 - 134 |

| C-H (C-4) | 128 - 132 |

| C-H (C-5) | 125 - 129 |

| C-COOH | 120 - 124 |

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C6-F | -110 to -120 | Doublet of doublets |

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Table 5: Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 208, 210, 212 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M-OH]⁺ | 191, 193, 195 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | 163, 165, 167 | Loss of carboxyl group. |

| [M-Cl]⁺ | 173, 175 | Loss of a chlorine atom. |

Table 6: Expected UV-Visible (UV-Vis) Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Methanol/Ethanol | ~210-220, ~280-290 | ~10,000-20,000, ~1,000-2,000 |

| Cyclohexane | ~210-220, ~280-290 | ~10,000-20,000, ~1,000-2,000 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2,3-Dichloro-6-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3-Dichloro-6-fluorobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C) or the solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) is often used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 2,3-Dichloro-6-fluorobenzoic acid powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2,3-Dichloro-6-fluorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

Ionize the sample using a standard electron energy of 70 eV.[1]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

-

Identify the major fragment ions and propose fragmentation pathways to aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 2,3-Dichloro-6-fluorobenzoic acid of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of 2,3-Dichloro-6-fluorobenzoic acid.

Caption: Logical workflow for the spectroscopic analysis.

References

2,3-Dichloro-6-fluorobenzoic acid crystal structure

An In-Depth Technical Guide on the Crystal Structures of Halogenated Benzoic Acid Derivatives: A Proxy for 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

While a specific crystal structure for 2,3-dichloro-6-fluorobenzoic acid is not publicly available in the searched resources, this technical guide provides a comprehensive analysis of closely related halogenated benzoic acid derivatives. The crystallographic data and experimental protocols for these analogous compounds offer valuable insights into the expected structural characteristics, intermolecular interactions, and experimental considerations for 2,3-dichloro-6-fluorobenzoic acid. The principles of molecular packing and hydrogen bonding observed in these structures are likely to be transferable.

Crystallographic Data of Analogous Compounds

The following tables summarize the key crystallographic data for several related fluorinated and chlorinated benzoic acid derivatives. This data provides a foundation for understanding the influence of halogen substitution on the crystal packing and molecular conformation of benzoic acid.

Table 1: Crystal Data for Halogenated Benzoic Acid Derivatives

| Compound | 2-Chloro-6-fluorobenzoic acid[1] | 2,6-Difluorobenzoic acid[2] | 2,4,6-Trifluorobenzoic acid[3] | 2,3-Difluorobenzoic acid[4] |

| Chemical Formula | C₇H₄ClFO₂ | C₇H₄F₂O₂ | C₇H₃F₃O₂ | C₇H₄F₂O₂ |

| Molecular Weight | 174.55 | 158.10 | 176.09 | 158.10 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 3.7655 (2) | 3.6517 (4) | 7.2769 (3) | 3.761 (1) |

| b (Å) | 13.9660 (7) | 14.1214 (15) | 13.7998 (6) | 6.520 (1) |

| c (Å) | 13.2300 (7) | 12.2850 (13) | 7.3097 (3) | 26.521 (2) |

| β (°) | 98.034 (3) | 95.651 (3) | 115.041 (2) | 92.27 (1) |

| Volume (ų) | 688.92 (6) | 630.42 (12) | 665.04 (5) | - |

| Z | 4 | 4 | 4 | - |

| Temperature (K) | 200 | 100 | 200 | 293 (2) |

Table 2: Data Collection and Refinement Parameters

| Parameter | 2-Chloro-6-fluorobenzoic acid[1] | 2,6-Difluorobenzoic acid[2] | 2,4,6-Trifluorobenzoic acid[3] | 2,3-Difluorobenzoic acid[4] |

| Diffractometer | Bruker APEXII CCD | Bruker APEXII DUO CCD | Bruker APEXII CCD | - |

| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |

| Measured Reflections | 11312 | 6112 | 6435 | 25713 |

| Independent Reflections | 1671 | - | 1643 | - |

| Reflections with I > 2σ(I) | 1267 | 1895 | 1394 | 1371 |

| R_int | 0.081 | - | 0.034 | 0.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.032 | R₁ = 0.049 | R₁ = 0.038 | R₁ = 0.044 |

| wR(F²) | 0.081 | 0.143 | 0.106 | 0.134 |

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard single-crystal X-ray diffraction workflow.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, 2,3-difluorobenzoic acid crystals were grown from a 1-propanol solution[4]. The choice of solvent is critical and often determined empirically to yield high-quality, single crystals.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data for the analogous compounds were collected on Bruker APEXII series diffractometers using molybdenum radiation (λ = 0.71073 Å). The crystal is rotated in the beam, and the diffraction pattern is recorded on a CCD detector. Data is collected at low temperatures (100-200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors. For the presented structures, programs such as SHELXS and SHELXL were used for structure solution and refinement.

Structural Analysis and Intermolecular Interactions

A common feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

Hydrogen Bonding

In all the analyzed analogous structures, the carboxylic acid groups form classic R²₂(8) ring motifs via O-H···O hydrogen bonds.[1][2][3][4] These strong interactions are the primary drivers for the formation of dimeric units.

The diagram below illustrates this common hydrogen bonding pattern.

Caption: Carboxylic acid dimer formation via O-H···O hydrogen bonds.

Other Intermolecular Interactions

Besides the strong O-H···O hydrogen bonds, weaker interactions such as C-H···F and C-H···O contacts are also observed, which connect the primary dimeric units into more extended supramolecular architectures like sheets or stacks.[1][2][4] In 2-chloro-6-fluorobenzoic acid, C-H···F contacts link the dimers into undulating sheets.[1] Similarly, in 2,6-difluorobenzoic acid, the dimers are connected into sheets by C-H···F hydrogen bonds.[2]

The following workflow illustrates the hierarchical nature of the crystal packing.

Caption: Hierarchical assembly in halogenated benzoic acid crystals.

Conformational Analysis

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many of the studied analogs, the carboxylic acid group is twisted out of the plane of the aromatic ring, likely due to steric hindrance from the ortho substituents. For example, in 2-chloro-6-fluorobenzoic acid, the dihedral angle between the carboxylic acid group and the phenyl ring is 47.83 (6)°.[1] In 2,6-difluorobenzoic acid, this angle is 33.70 (14)°.[2] A similar non-planar conformation is anticipated for 2,3-dichloro-6-fluorobenzoic acid.

Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is critical as it influences key physicochemical properties such as solubility, dissolution rate, and stability. Understanding the likely crystal packing and intermolecular interactions of 2,3-dichloro-6-fluorobenzoic acid, based on its analogs, can aid in:

-

Polymorph Screening: Predicting likely hydrogen bonding motifs can guide the design of crystallization experiments to identify different polymorphic forms.

-

Co-crystal Design: Knowledge of the primary hydrogen bonding synthons allows for the rational design of co-crystals with improved properties.

-

Computational Modeling: The structural data from analogs can be used to validate and refine computational models for predicting the crystal structure and properties of the target compound.

The logical relationship for applying this structural knowledge is outlined below.

Caption: Application of structural data in drug development.

References

Theoretical Investigations into 2,3-Dichloro-6-fluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure, conformation, and electronic characteristics. This technical guide provides an in-depth analysis of the theoretical studies conducted on this compound and its structural analogs, offering insights for further research and development.

Physicochemical and Computed Properties

A comprehensive understanding of the fundamental properties of 2,3-Dichloro-6-fluorobenzoic acid is crucial for its application. The following table summarizes key experimental and computed physicochemical data.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | - |

| Molecular Weight | 209.00 g/mol | - |

| Conformational Analysis | One cis and one trans conformer identified. The cis conformer is the lowest energy form.[1] | DFT (B3LYP/6-311++G(d,p))[1] |

| Energy Difference (cis-trans) | 17.07 kJ·mol⁻¹ | DFT (B3LYP/6-311++G(d,p))[1] |

| Rotational Barrier (cis → trans) | 47.5 kJ·mol⁻¹ | DFT (B3LYP/6-311++G(d,p))[1] |

| Rotational Barrier (trans → cis) | 30.4 kJ·mol⁻¹ | DFT (B3LYP/6-311++G(d,p))[1] |

| HOMO Energy | Calculated | DFT (B3LYP/6-311+G, 6-311++G)[2] |

| LUMO Energy | Calculated | DFT (B3LYP/6-311+G, 6-311++G)[2] |

| Crystal Structure | Data available | X-ray Diffraction[3] |

Theoretical and Computational Methodologies

Detailed computational chemistry methods have been employed to elucidate the structural and electronic properties of 2,3-dichloro-6-fluorobenzoic acid and related molecules.

Conformational and Potential Energy Surface Analysis

A systematic investigation of the potential energy landscape of 2-chloro-6-fluorobenzoic acid has been performed using Density Functional Theory (DFT).[1]

-

Software: Gaussian suite of programs.

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The potential energy surfaces were scanned by varying the dihedral angles corresponding to the internal rotations around the exocyclic C-C and C-O bonds to identify minimum energy conformers and transition states. This allows for the determination of the relative energies of conformers and the energy barriers for internal rotation.[1]

Vibrational Spectroscopy and Electronic Properties

The vibrational frequencies and electronic properties have been calculated to complement experimental spectroscopic data.[2]

-

Software: Gaussian 09.

-

Method: B3LYP.

-

Basis Sets: 6-311+G and 6-311++G.

-

Procedure:

-

Geometry optimization to find the ground state structure.

-

Frequency calculations to obtain the theoretical vibrational wavenumbers. The calculated frequencies are often scaled to better match experimental values.

-

Total Energy Distribution (TED) analysis to provide a detailed assignment of the vibrational modes.

-

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule.

-

Generation of Molecular Electrostatic Potential (MESP) maps to visualize charge distribution and predict reactive sites.

-

Mulliken charge analysis to determine the partial atomic charges.

-

Experimental Protocols

While this guide focuses on theoretical studies, understanding the underlying experimental work is crucial for context and validation.

Synthesis and Purification

Substituted benzoic acids like 2-chloro-6-fluorobenzoic acid are typically synthesized via multi-step organic reactions. Purification is often achieved through recrystallization or sublimation. For high-purity samples intended for spectroscopic analysis, the freeze-pump-thaw method is employed to remove volatile impurities.[1]

Spectroscopic Analysis

-

FTIR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of 2-chloro-6-fluorobenzoic acid have been recorded in the regions of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively.[2] These techniques provide information about the vibrational modes of the molecule, which can be compared with theoretical calculations for structural confirmation and analysis of intramolecular interactions.

-

Low-Temperature Matrix Isolation Spectroscopy: To study the properties of isolated molecules, the compound can be co-deposited with an inert gas (e.g., Argon or Xenon) onto a cold window (typically around 10 K).[1] This technique allows for the trapping and spectroscopic characterization of individual conformers.

Logical Workflow for Theoretical Characterization

The following diagram illustrates a typical workflow for the theoretical and computational characterization of a molecule like 2,3-dichloro-6-fluorobenzoic acid.

Caption: Workflow for the theoretical and experimental characterization of 2,3-dichloro-6-fluorobenzoic acid.

References

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzoic acid

Disclaimer: Publicly available information regarding the specific discovery, detailed historical development, and extensive applications of 2,3-Dichloro-6-fluorobenzoic acid (CAS No. 32890-91-8) is limited. This guide provides a comprehensive overview of its known properties and a plausible synthetic route based on established chemical principles and analogous reactions, designed for researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, suggests its potential as a versatile building block in organic synthesis. Halogenated benzoic acids are a class of compounds with significant importance in the development of pharmaceuticals and agrochemicals, where the nature and position of the halogen substituents can profoundly influence the biological activity and physicochemical properties of the target molecules. While the specific history of this particular isomer is not well-documented, its emergence is likely tied to the broader exploration of fluorinated and chlorinated organic compounds in medicinal and materials chemistry.

Physicochemical Properties

The known physicochemical properties of 2,3-Dichloro-6-fluorobenzoic acid are summarized in the table below. The lack of extensive experimental data in the literature highlights an opportunity for further characterization of this compound.

| Property | Value | Source |

| CAS Number | 32890-91-8 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.01 g/mol | [1] |

| Melting Point | 134 - 136 °C | [1] |

| Appearance | Solid | N/A |

| Solubility | No data available | N/A |

| Boiling Point | No data available | N/A |

| Density | No data available | N/A |

Proposed Synthesis

Given the absence of a documented synthesis protocol for 2,3-Dichloro-6-fluorobenzoic acid in readily accessible scientific literature, a plausible synthetic route is proposed. This multi-step synthesis begins with a commercially available starting material and employs well-established organic reactions. The key steps involve the synthesis of a benzonitrile intermediate followed by its hydrolysis to the corresponding carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2,3-Dichloro-6-fluorobenzoic acid.

Experimental Protocols (Hypothetical)

The following are detailed hypothetical methodologies for the proposed synthesis of 2,3-Dichloro-6-fluorobenzoic acid. These protocols are based on standard procedures for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2,3-Dichloro-6-fluorobenzonitrile from 2,3-Dichloro-6-fluoroaniline (Sandmeyer Reaction)

Materials:

-

2,3-Dichloro-6-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Ice

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-Dichloro-6-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate reaction vessel, prepare a solution of CuCN and KCN in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will be observed. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.

-

Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer sequentially with dilute sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-Dichloro-6-fluorobenzonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis of 2,3-Dichloro-6-fluorobenzonitrile to 2,3-Dichloro-6-fluorobenzoic acid

Materials:

-

2,3-Dichloro-6-fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2,3-Dichloro-6-fluorobenzonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

A precipitate of 2,3-Dichloro-6-fluorobenzoic acid should form. Collect the solid by vacuum filtration and wash with cold water.

-

To purify, dissolve the crude acid in a dilute aqueous solution of sodium hydroxide.

-

Wash the basic solution with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted nitrile.

-

Acidify the aqueous layer with concentrated hydrochloric acid to re-precipitate the 2,3-Dichloro-6-fluorobenzoic acid.

-

Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications and Future Directions

While no specific applications for 2,3-Dichloro-6-fluorobenzoic acid are documented, its structural motifs are present in molecules of pharmaceutical and agrochemical interest. The unique substitution pattern may impart specific biological activities or serve as a key intermediate in the synthesis of more complex molecules.

Future research on this compound could involve:

-

Full Physicochemical Characterization: Detailed analysis of its spectroscopic properties (NMR, IR, Mass Spectrometry), solubility, and pKa.

-

Exploration of Synthetic Utility: Utilizing it as a building block in the synthesis of novel compounds.

-

Biological Screening: Evaluating its potential as an active ingredient in areas such as oncology, inflammation, or infectious diseases.

Conclusion

2,3-Dichloro-6-fluorobenzoic acid represents a chemical entity with potential for further scientific exploration. While its history and applications are not yet well-defined, its structure as a halogenated benzoic acid places it in a class of compounds with proven importance in applied chemistry. The proposed synthetic pathway offers a logical approach to its preparation, paving the way for future studies to elucidate its properties and potential uses.

References

2,3-Dichloro-6-fluorobenzoic Acid: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific and technical information for 2,3-Dichloro-6-fluorobenzoic acid. Despite its availability from commercial suppliers, a thorough literature search reveals a notable scarcity of detailed experimental data and published research for this specific isomer. This document summarizes the existing information and provides context based on related compounds where applicable.

Chemical Identity and Properties

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a carboxylic acid group at position 1.

Table 1: Chemical Identifiers for 2,3-Dichloro-6-fluorobenzoic acid

| Identifier | Value |

| CAS Number | 32890-91-8[1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂[1][2][3] |

| Molecular Weight | 209.00 g/mol [1][2][3] |

| PubChem CID | 3864553[4] |

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of 2,3-Dichloro-6-fluorobenzoic acid are not currently available in the scientific literature. While numerous patents and research articles describe the synthesis of other dichlorofluorobenzoic acid isomers, a specific and validated procedure for the 2,3-dichloro-6-fluoro isomer is absent.

Based on general organic chemistry principles and the synthesis of related compounds, a potential synthetic route could involve the oxidation of a corresponding toluene derivative or the carboxylation of a suitable Grignard or organolithium reagent. However, without experimental validation, this remains speculative.

The reactivity of 2,3-Dichloro-6-fluorobenzoic acid is expected to be characteristic of aromatic carboxylic acids. The carboxylic acid group can undergo esterification, amidation, and reduction. The halogen substituents on the aromatic ring will influence its electronic properties and may participate in nucleophilic aromatic substitution reactions under specific conditions.

Potential Applications in Research and Drug Development

While there is no specific biological activity reported for 2,3-Dichloro-6-fluorobenzoic acid, its structural motifs are present in molecules with known pharmacological properties. Halogenated benzoic acids are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.

For instance, related compounds like 2-chloro-6-fluoro-3-methylbenzoic acid have been used as intermediates in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity.[5] Other dichlorofluorobenzoic acid isomers are precursors for antibacterial agents. Given these precedents, it is plausible that 2,3-Dichloro-6-fluorobenzoic acid could serve as a building block for the synthesis of novel bioactive molecules.

Logical Relationship: Potential as a Pharmaceutical Intermediate

Caption: Logical flow from the subject compound to potential therapeutic applications.

Conclusion and Future Directions

2,3-Dichloro-6-fluorobenzoic acid is a commercially available chemical entity for which there is a significant lack of published scientific data. The absence of detailed information on its synthesis, physical and chemical properties, and biological activity presents a clear knowledge gap.

For researchers and drug development professionals, this compound represents an underexplored area of chemical space. Future research efforts could focus on:

-

Development and publication of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties and spectroscopic data.

-

Screening for biological activity across various therapeutic areas.

Such studies would be invaluable in determining the potential utility of 2,3-Dichloro-6-fluorobenzoic acid as a novel building block in medicinal chemistry and materials science. Until such data becomes available, its use in research and development will be based on the speculative potential inferred from structurally related compounds.

References

- 1. 2,3-Dichloro-6-fluorobenzoic acid , 98+% , 32890-91-8 - CookeChem [cookechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,3-Dichloro-6-fluorobenzoic acid - CAS:32890-91-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2,3-Dichloro-6-fluorobenzoic acid | C7H3Cl2FO2 | CID 3864553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of a P2X7 Receptor Antagonist using 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2,3-Dichloro-6-fluorobenzoic acid as a key building block in the synthesis of potent and selective P2X7 receptor antagonists. The P2X7 receptor is a ligand-gated ion channel that plays a significant role in inflammatory and neurological processes, making it an attractive target for the development of novel therapeutics for a range of diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases.

The unique substitution pattern of 2,3-Dichloro-6-fluorobenzoic acid, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are often exploited in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. This document outlines the synthetic strategy and provides a detailed experimental protocol for the preparation of a representative P2X7 receptor antagonist.

Synthesis of a Benzamide-based P2X7 Receptor Antagonist

The following protocol details the synthesis of a potent benzamide-based P2X7 receptor antagonist, starting from 2,3-Dichloro-6-fluorobenzoic acid. The overall synthetic workflow involves the activation of the carboxylic acid, followed by an amide coupling reaction with a suitable amine-containing fragment.

Overall Synthetic Workflow

Caption: Synthetic workflow for the preparation of a P2X7 receptor antagonist.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloro-6-fluorobenzoyl chloride

This protocol describes the conversion of 2,3-Dichloro-6-fluorobenzoic acid to its corresponding acid chloride, a more reactive intermediate for the subsequent amide coupling reaction.

Methodology:

-

To a stirred solution of 2,3-Dichloro-6-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

-

The resulting crude 2,3-Dichloro-6-fluorobenzoyl chloride is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,3-Dichloro-6-fluorobenzoic acid |

| Reagents | Oxalyl chloride, DMF |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-4 hours |

| Yield | Quantitative (crude) |

| Purity | Sufficient for next step |

Step 2: Amide Coupling to Synthesize the P2X7 Receptor Antagonist

This protocol details the coupling of the activated acid chloride with a representative amine fragment to yield the final P2X7 receptor antagonist. The specific amine fragment can be varied to explore the structure-activity relationship (SAR).

Methodology:

-

Dissolve the amine fragment (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in anhydrous DCM (15 mL/g of amine).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 2,3-Dichloro-6-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure P2X7 receptor antagonist.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 2,3-Dichloro-6-fluorobenzoyl chloride, Amine Fragment |

| Reagents | Triethylamine (TEA) or DIPEA |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-90% |

| Purification | Flash Column Chromatography |

Signaling Pathway Inhibition

P2X7 receptor antagonists synthesized via this methodology are designed to block the downstream signaling cascade initiated by the binding of extracellular ATP to the P2X7 receptor. This inhibition prevents the influx of Ca²⁺ and Na⁺, and the efflux of K⁺, which in turn blocks the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.

Caption: Inhibition of the P2X7 signaling pathway by the synthesized antagonist.

Application Notes and Protocols: 2,3-Dichloro-6-fluorobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that are advantageous for the design and synthesis of novel therapeutic agents. The presence of multiple halogen substituents can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets, making this scaffold particularly attractive for drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-6-fluorobenzoic acid in the synthesis of potent novel bacterial topoisomerase inhibitors (NBTIs). These compounds represent a promising new class of antibiotics with activity against drug-resistant bacterial strains.

Core Application: Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A primary application of 2,3-dichloro-6-fluorobenzoic acid is in the synthesis of NBTIs. These inhibitors target two essential bacterial enzymes, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), which are responsible for managing DNA topology during replication, transcription, and repair. By simultaneously inhibiting both enzymes, these compounds can achieve broad-spectrum antibacterial activity and potentially reduce the development of bacterial resistance.

The 2,3-dichloro-6-fluorophenyl moiety often serves as a key pharmacophoric element, fitting into a specific binding pocket on the enzyme-DNA complex. The following sections detail the synthesis and biological activity of a representative NBTI synthesized from 2,3-dichloro-6-fluorobenzoic acid.

Data Presentation: Biological Activity of a Representative NBTI

The following table summarizes the in vitro inhibitory activity of a representative N-phenyl-4,5-dihydro-1,2-oxazole derivative synthesized from 2,3-dichloro-6-fluorobenzoic acid.

| Target Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 0.015 |

| Topoisomerase IV | Staphylococcus aureus | 0.030 |

Signaling Pathway: Dual Inhibition of Bacterial DNA Topoisomerases

NBTIs derived from 2,3-dichloro-6-fluorobenzoic acid exert their antibacterial effect by forming a ternary complex with the topoisomerase enzyme and bacterial DNA. This stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. The dual-targeting mechanism is a key advantage of this class of inhibitors.

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by NBTIs.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and a final NBTI compound using 2,3-dichloro-6-fluorobenzoic acid as the starting material.

Protocol 1: Synthesis of 2,3-Dichloro-6-fluoro-N-(4-hydroxyphenyl)benzamide

This protocol describes the formation of the amide bond between 2,3-dichloro-6-fluorobenzoic acid and 4-aminophenol, a crucial step in the synthesis of the target NBTI.

Materials:

-

2,3-Dichloro-6-fluorobenzoic acid (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloro-6-fluorobenzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, dissolve 4-aminophenol and triethylamine in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of the crude acid chloride in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2,3-dichloro-6-fluoro-N-(4-hydroxyphenyl)benzamide.

Protocol 2: Synthesis of 3-(2,3-Dichloro-6-fluorophenyl)-N-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

This protocol outlines the subsequent steps to construct the dihydro-1,2-oxazole ring and finalize the synthesis of the target NBTI.

Materials:

-

2,3-Dichloro-6-fluoro-N-(4-hydroxyphenyl)benzamide (from Protocol 1)

-

Acryloyl chloride

-